Biclotymol is an antimicrobial agent with additional anti-inflammatory and analgesic properties, making it suitable for treating local oropharyngeal infections [1] [2] [3]. Its activity is primarily localized, working directly at the site of infection.
The table below summarizes its core biological activities:
| Activity | Mechanism and Scope |
|---|---|
| Antibacterial | Demonstrates marked efficacy against Gram-positive cocci, specifically inhibiting the growth of Streptococcus pneumoniae and Haemophilus influenzae [2]. |
| Anti-inflammatory | Preclinical studies confirm a distinct anti-inflammatory effect, which helps reduce the inflammatory response in infected tissues [1]. |
| Analgesic | Provides a pain-relieving (analgesic) effect, helping to alleviate the discomfort associated with sore throats [1]. |
The following diagram illustrates the multi-targeted mechanism of action of this compound in treating an infectious sore throat:
This compound's multi-targeted mechanism of action
For research and development purposes, specific quantitative data on this compound's antibacterial activity is essential. The following table lists key metrics:
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C21H26Cl2O2 [2] [4] [3] |
| Molecular Weight | 381.34 g/mol [2] [4] [3] |
| CAS Registry Number | 15686-33-6 [2] [4] |
| MIC for *S. pneumoniae* | 150 μM [2] |
| MIC for *H. influenzae* | 150 μM [2] |
A significant challenge in formulating this compound is its physical stability in the solid state. Research indicates that this compound is a poor glass former, and its amorphous form is inherently unstable, tending to crystallize over time [5] [6].
Robust characterization is critical for developing a stable this compound formulation. The following experimental protocols are central to this process:
Thermal Analysis for Crystallization Kinetics
Evaluation of Amorphous Solid Dispersion Stability
Clinical Efficacy Assessment
Although specific data on biclotymol is unavailable, research on similar systems uses well-established techniques to study intramolecular dynamics. The table below summarizes the primary methodologies cited in the literature:
| Methodology | Key Measured Parameters | Applicability to Intramolecular Dynamics | Key Insights from General Studies |
|---|---|---|---|
| Dielectric Spectroscopy [1] | Relaxation time (τ), Activation energy (Eₐ) | Directly measures dipolar reorientations from conformational changes [1] | Eₐ and τ increase with the size/moment of inertia of the moving moiety; processes are largely unaffected by the environment in non-hydrogen-bonding systems [1]. |
| Molecular Dynamics (MD) Simulation [2] | Hydrogen bonding patterns, Binding free energy, 3D interaction structures | Models atomic-level interactions and conformational changes over time [2] | Ideally suited to explore dynamic processes and molecular mechanisms of physical stability that are not easily measured experimentally [2]. |
| Solid-State NMR [2] | Molecular interactions, Structural confirmation | Can probe local dynamics and confirm specific intermolecular interactions in solid dispersions [2] | Used to investigate the form and strength of drug-polymer associations in amorphous solid dispersions [2]. |
Based on the methodologies identified, the following diagram outlines a logical workflow for a research project aimed at characterizing intramolecular dynamics, such as that of a drug-like molecule.
A workflow for studying intramolecular dynamics, combining simulation and experimental techniques.
Given the lack of specific data, here are suggested paths to find the information you need:
The table below summarizes the quantitative data for Biclotymol's relaxation dynamics and crystallization kinetics [1] [2] [3].
| Parameter | Symbol | Value | Significance/Implication |
|---|---|---|---|
| Glass Transition Temperature | ( T_g ) | ( 290 \pm 1\ \text{K} ) (( \approx 17^\circ\text{C} )) | The critical temperature below which the amorphous solid is stable. |
| Kinetic Fragility Index | ( m ) | ( 86 \pm 13 ) | Classifies this compound as a "relatively fragile" glass-former [2]. |
| Primary (α) Relaxation | - | VFT temperature dependence | Cooperative, collective molecular motions responsible for the glass transition. |
| Secondary Relaxation | - | Observed | Intramolecular dynamic process of the flexible this compound molecule [1] [2]. |
| Avrami Exponent | ( n ) | ( \approx 2 ) | Indicates one-dimensional growth of needle-like crystallites [2]. |
| Activation Barrier for Crystallization | ( E_a ) | ( 115 \pm 22\ \text{kJ·mol}^{-1} ) | The energy barrier that must be overcome for crystallization to initiate. |
The primary data was obtained using Broadband Dielectric Spectroscopy (BDS). Here is a detailed workflow of the key experimental protocol [2]:
Dielectric Spectroscopy Workflow for this compound Analysis
The relaxation dynamics and crystallization kinetics of an amorphous API are critical for predicting its physical stability during storage [4].
The purpose of this protocol is to provide a standardized method for the solid-state amorphization of Biclotymol via high-energy milling. Transforming this Active Pharmaceutical Ingredient (API) from its stable crystalline form (Form I) to an amorphous state can enhance its dissolution rate and potentially improve bioavailability [1]. The key challenge is that the amorphous state is metastable, and the protocol must aim to produce a physically stable amorphous solid.
A critical parameter is the milling temperature relative to this compound's glass transition temperature (Tg), which is 20 °C [1]. Milling must be performed below Tg to achieve an efficient crystal-to-glass transformation and influence the physical properties of the resulting amorphous state [1].
1. Active Pharmaceutical Ingredient (API)
2. Equipment
1. Pre-Milling Setup
2. Milling Execution
The table below summarizes critical parameters and their effects based on published research [1].
| Parameter | Recommended Condition | Effect / Rationale |
|---|---|---|
| Milling Temperature | -25 °C (Tg - 45 °C) | Direct crystal-to-glass transformation; lower energy state of amorphous product [1]. |
| Milling Intensity | 300 to 500 rpm | Higher intensity improves amorphization efficiency [1]. |
| Milling Duration | Stationary state (e.g., 60 min) | Time required to reach a fully amorphized, stationary state [1]. |
| Ball-to-Powder Mass Ratio | To be optimized (e.g., 20:1) | Impacts energy input and amorphization kinetics [1]. |
Confirm the success of the amorphization protocol using these techniques:
The following diagram illustrates the logical workflow and critical decision points in the HEM process for this compound amorphization:
This compound (2,2′′-methylenebis(4-chloro-3-methylisopropylphenol)) is an antiseptic compound widely used in pharmaceutical formulations for the treatment of mouth, throat, and pulmonary infections. The amorphous form of this compound has gained significant research attention due to its potential to enhance solubility and bioavailability compared to its crystalline counterpart. However, the metastable nature of amorphous pharmaceuticals poses challenges for long-term stability, as they tend to crystallize over time during storage. Understanding the crystallization kinetics and molecular mobility of amorphous this compound is therefore crucial for formulation scientists to design stable drug products with consistent performance characteristics.
The fundamental properties of amorphous this compound have been characterized through multiple studies. The glass transition temperature (Tg) has been reported as approximately 290-293 K (17-20°C), which is close to typical storage conditions, making its stability behavior particularly relevant for pharmaceutical applications [1] [2]. This compound has been classified as a "fragile" glass-former according to Angell's classification, with reported fragility indices (m) ranging from 86 to 100 [1] [2]. This relatively high fragility indicates that the molecular mobility of this compound decreases rapidly upon cooling below its Tg, which has significant implications for its crystallization behavior and physical stability.
The crystallization kinetics and molecular mobility of amorphous this compound have been investigated using multiple complementary techniques, each providing unique insights into the crystallization process. Differential Scanning Calorimetry (DSC) has been employed to study both isothermal and non-isothermal cold crystallization kinetics through monitoring heat flow changes associated with crystallization events [1] [3]. Dielectric Spectroscopy has proven particularly valuable for monitoring molecular relaxation dynamics and crystallization kinetics in real-time, allowing researchers to characterize both primary (α) and secondary relaxation processes [4] [2]. Temperature-Resolved X-Ray Powder Diffraction (TR-XRPD) has been utilized to identify crystalline forms and monitor structural changes during crystallization [1]. Additionally, Hot Stage Microscopy (HSM) has provided direct visual confirmation of crystallization mechanisms and crystal morphology [1].
The following diagram illustrates the relationship between key experimental techniques and the parameters they measure in this compound crystallization studies:
The crystallization kinetics of amorphous this compound has been quantitatively characterized through comprehensive studies using various experimental techniques. The following table summarizes the key kinetic parameters reported in the literature:
Table 1: Crystallization kinetics parameters of amorphous this compound
| Parameter | Schammé et al. (2015) Values [1] [3] | Tripathi et al. (2015) Values [4] [2] | Experimental Conditions |
|---|---|---|---|
| Glass Transition Temperature (Tg) | ~293 K | 290 ± 1 K | DSC & Dielectric Spectroscopy |
| Fragility Index (m) | ~100 | 86 ± 13 | Calorimetric & Dielectric Measurements |
| Avrami Exponent (n) | - | 2.0 ± 0.2 | Isothermal Crystallization |
| Activation Energy for Crystallization | - | 115 ± 22 kJ·mol-1 | Temperature-dependent Kinetics |
| Crystallization Mechanism | Site-saturated nucleation | One-dimensional growth with constant nucleation rate | Multiple Techniques |
| Crystal Morphology | - | Needle-like crystallites | Optical Microscopy |
| Stability Above Tg | Stable for 8 months at Tg + 2°C | Crystallizes within hours at Tg + 14°C | Long-term Stability Testing |
The molecular mobility of amorphous this compound has been extensively characterized through dielectric spectroscopy studies. The following table presents the key parameters related to molecular relaxation dynamics:
Table 2: Molecular mobility and relaxation parameters of amorphous this compound
| Parameter | Value | Significance | Measurement Technique |
|---|---|---|---|
| Primary (α) Relaxation | Vogel-Fulcher-Tammann temperature dependence | Cooperative molecular motions related to glass transition | Dielectric Spectroscopy |
| Secondary Relaxation | Present at lower temperatures | Intramolecular dynamics of non-rigid this compound molecule | Dielectric Spectroscopy |
| Fragility Classification | Fragile glass-former | Rapid decrease in mobility upon cooling | Angell's Plot Analysis |
| Spectral Shape | Asymmetric | Non-Debye relaxation behavior | Havriliak-Negami Fitting |
| Crystallization Timescale | Hours at Tg + 14K | Temperature-sensitive stability | Time-resolved Dielectric Measurements |
The DSC protocol for studying this compound crystallization kinetics involves both isothermal and non-isothermal measurements [1] [3]:
Sample Preparation: Place 5-10 mg of amorphous this compound powder in hermetically sealed aluminum DSC pans. Ensure uniform packing to maximize thermal contact. Prepare at least three replicates for statistical reliability.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using indium and zinc standards. Perform baseline corrections with empty reference pans.
Isothermal Crystallization Measurements:
Non-isothermal Crystallization Measurements:
Data Analysis: For isothermal data, use the Avrami equation: X(t) = 1 - exp(-ktn), where X(t) is the crystallized fraction at time t, k is the crystallization rate constant, and n is the Avrami exponent. For non-isothermal data, apply the Augis and Bennett model to determine kinetic parameters.
The dielectric spectroscopy protocol provides insights into molecular mobility and crystallization kinetics [4] [2]:
Sample Preparation: Place amorphous this compound powder between two parallel platinum electrodes with a defined spacing (typically 0.1-0.5 mm). Apply uniform pressure to ensure good contact without compressing the sample excessively.
Instrument Setup: Configure the dielectric spectrometer to measure over a broad frequency range (typically 10-2 to 106 Hz) at controlled temperatures. Use dry nitrogen purge to prevent moisture condensation.
Temperature Program:
Data Collection Parameters: Set AC voltage to 1.0 V (or appropriate field strength for the sample geometry). Acquire data for both real (ε') and imaginary (ε'') parts of complex permittivity. Ensure sufficient data points per frequency decade for accurate fitting.
Crystallization Monitoring: Track the decrease in dielectric strength (Δε) over time, which corresponds to the reduction of amorphous content as crystallization proceeds. The normalized crystallized fraction can be calculated as α(t) = 1 - (Δε(t)/Δε(0)).
Data Analysis: Fit the Havriliak-Negami function to the dielectric spectra to extract relaxation parameters. Analyze crystallization kinetics using the Avrami model with the crystallized fraction derived from dielectric strength changes.
The Avrami analysis is fundamental for interpreting crystallization kinetics data from both DSC and dielectric spectroscopy:
Avrami Equation Fundamentals: The standard form is X(t) = 1 - exp(-ktn), where X(t) is the normalized crystallized fraction at time t, k is the temperature-dependent rate constant, and n is the Avrami exponent that provides information about nucleation and growth mechanisms.
Linearization Method: Transform the equation to its linear form: ln[-ln(1-X(t))] = ln(k) + n·ln(t). Plotting this relationship allows determination of n from the slope and k from the intercept.
Interpreting Avrami Exponent: For this compound, the reported Avrami exponent of approximately 2 indicates one-dimensional growth of needle-like crystallites with a constant nucleation rate [4] [2]. This has been confirmed by direct optical microscopy observations.
Temperature Dependence Analysis: The crystallization rate constant k follows an Arrhenius temperature dependence: k = k0·exp(-Ea/RT), where Ea is the activation energy for crystallization. Plot ln(k) versus 1/T to determine Ea from the slope. For this compound, Ea = 115 ± 22 kJ·mol-1 [2].
The kinetic fragility index is a crucial parameter for understanding the temperature dependence of molecular mobility:
Definition: The fragility index m describes how sharply the molecular mobility (viscosity or relaxation time) changes with temperature near Tg: m = d(log10τ)/d(Tg/T) at T = Tg.
Calculation Methods: For DSC data, m can be estimated from the heating rate dependence of Tg. For dielectric data, m is determined from the temperature dependence of the α-relaxation time near Tg.
Classification: this compound with m ≈ 86-100 is classified as a fragile glass-former, meaning its molecular mobility decreases rapidly upon cooling below Tg compared to strong glass-formers [1] [2].
Practical Implications: The relatively high fragility of this compound suggests that its physical stability is highly temperature-sensitive, with significant changes in crystallization rates occurring over narrow temperature ranges near Tg.
The physical stability of amorphous this compound has important implications for pharmaceutical development:
Temperature Dependence: Amorphous this compound exhibits remarkable stability at temperatures slightly above Tg (Tg + 2°C), with no significant crystallization observed over eight months of storage [1] [3]. However, at higher temperatures (Tg + 14°C), crystallization occurs within hours [4] [2], highlighting the critical role of storage temperature.
Molecular Mobility Considerations: The primary (α) relaxation is the main molecular process responsible for crystallization above Tg. Below Tg, the secondary relaxation processes may contribute to physical instability, though their role in this compound crystallization appears limited.
Practical Storage Guidelines: Based on the kinetic data, storage of amorphous this compound formulations at least 20°C below Tg is recommended to ensure adequate physical stability throughout the product shelf life. For accelerated stability testing, temperatures above Tg + 10°C should be avoided as they may not predict realistic storage behavior.
The crystallization mechanism of this compound has been characterized through multiple techniques:
Nucleation and Growth: this compound follows a site-saturated nucleation mechanism followed by one-dimensional growth, resulting in needle-like crystalline structures [1] [4]. This specific morphology influences the dissolution behavior and potentially the pharmaceutical performance.
Polymorphic Considerations: Studies have identified the formation of a metastable crystalline form during crystallization from the amorphous state [1], which may undergo subsequent transformation to the stable polymorph. This polymorphic complexity should be considered during formulation development.
Formulation Strategies: The relatively slow crystallization kinetics of this compound at temperatures near Tg suggests that stabilization in amorphous solid dispersions with appropriate polymers is feasible. The one-dimensional growth mechanism may be particularly susceptible to inhibition by polymeric additives that adsorb on crystal growth fronts.
The comprehensive analysis of this compound crystallization kinetics provides valuable insights for pharmaceutical scientists developing stable amorphous formulations. The multidisciplinary approach combining DSC, dielectric spectroscopy, TR-XRPD, and HSM has enabled a thorough understanding of the relationship between molecular mobility, fragility, and crystallization behavior. The experimental protocols outlined in this application note offer practical guidance for characterizing amorphous systems, while the kinetic parameters and stability predictors facilitate rational formulation design. The case of this compound demonstrates that relatively stable amorphous pharmaceuticals can be achieved even for fragile glass-formers, provided that appropriate storage conditions and formulation strategies are implemented based on a fundamental understanding of their crystallization kinetics.
This compound (2,2′-methylenebis(4-chloro-3-methylisopropylphenol)) is an active pharmaceutical ingredient (API) with proven antiseptic properties, primarily used in the treatment of otolaryngology infections. With a molecular weight of 381.32 g/mol, this compound exhibits complex polymorphism and a glass transition temperature near ambient conditions, making it an excellent model compound for studying amorphous pharmaceutical systems. The development of amorphous APIs represents a promising strategy to enhance dissolution characteristics and bioavailability of poorly soluble drugs, addressing a significant challenge in pharmaceutical development. However, the metastable nature of amorphous systems introduces physical stability concerns that must be thoroughly characterized to ensure product shelf-life and efficacy.
Temperature-Modulated Differential Scanning Calorimetry (TM-DSC) has emerged as a powerful analytical technique that addresses limitations of conventional DSC by employing a sinusoidally modulated heating rate. This modulation enables the simultaneous measurement of total heat flow and its separation into reversing and non-reversing components, providing enhanced sensitivity for detecting complex thermal events. For pharmaceutical systems like this compound, TM-DSC offers critical insights into molecular mobility, crystallization tendency, and phase behavior that directly impact formulation strategy and stability profile. These application notes provide detailed protocols and analytical frameworks for the implementation of TM-DSC in the characterization of this compound and similar amorphous pharmaceutical systems.
Temperature-Modulated DSC (TM-DSC) represents a significant advancement over conventional DSC by employing a sinusoidal heating profile superimposed upon the traditional linear temperature ramp. This modulation enables the deconvolution of complex thermal events that often occur simultaneously in pharmaceutical materials. The fundamental principle involves the mathematical separation of total heat flow into two distinct components: the reversing heat flow associated with heat capacity-dependent events (such as glass transitions), and the non-reversing heat flow related to kinetic processes (such as crystallization, evaporation, or relaxation). This separation is particularly valuable for amorphous APIs like this compound where multiple thermal events frequently overlap within narrow temperature ranges.
The ability to distinguish between reversible and non-reversible transitions provides TM-DSC with a significant advantage for characterizing complex pharmaceutical systems. In conventional DSC, weak glass transitions can be obscured by overlapping endothermic events, leading to inaccurate interpretation of thermal behavior. With TM-DSC, the glass transition appears exclusively in the reversing signal, while events such as enthalpic recovery, crystallization, and melting appear in the non-reversing signal. This capability is particularly valuable for this compound, which exhibits a glass transition near room temperature and complex crystallization behavior that must be precisely characterized for successful formulation development.
The application of TM-DSC to pharmaceutical systems provides several distinct advantages over conventional thermal analysis techniques. First, the enhanced sensitivity for detecting weak transitions allows for more accurate determination of glass transition temperatures, particularly for systems with low amorphous content or complex multi-component mixtures. Second, the ability to separate overlapping events enables more precise quantification of crystallization kinetics and amorphous content, critical parameters for predicting physical stability. Third, TM-DSC provides improved quantification of heat capacity changes, which directly relate to molecular mobility in amorphous pharmaceutical systems.
For this compound specifically, TM-DSC has demonstrated unique capabilities in characterizing the molecular mobility differences between various amorphous forms created through different processing methods. Research has shown that milled amorphous this compound exhibits distinct recrystallization behavior compared to quenched amorphous material, despite sharing identical glass transition temperatures. This insight has profound implications for understanding process-induced disorders and predicting stability of amorphous pharmaceutical formulations.
Table 1: Experimentally determined thermal transition parameters for this compound from literature sources
| Thermal Parameter | Value | Experimental Conditions | Technique | Citation |
|---|---|---|---|---|
| Glass Transition Temperature (Tg) | 20°C | Heating rate: 10°C/min | TM-DSC | [1] |
| Melting Temperature (Form I) | 400K (127°C) | Sealed pans, heating from 183K to 423K | Conventional DSC | [2] |
| Melting Temperature (Form II) | Lower than Form I | Sealed pans, heating from 183K to 423K | Conventional DSC | [2] |
| Melting Enthalpy (Form I) | Greater than Form II | Sealed pans, heating from 183K to 423K | Conventional DSC | [2] |
| Crystallization Onset (Tcrys,ons) | >Tg | Isothermal and non-isothermal conditions | DSC/HSM | [3] |
| Reduced Glass Transition (Trg = Tg/Tm) | ~0.75 | Calculated from Tg = 293K and Tm = 400K | Derived parameter | [3] |
Table 2: Crystallization kinetics and stability parameters for amorphous this compound
| Parameter | Value/Condition | Significance | Experimental Method | Citation |
|---|---|---|---|---|
| Recrystallization Temperature | Below Tg | Indicates molecular mobility in glassy state | TM-DSC | [1] |
| Amorphous Preparation Method | High-energy milling at Tg-45°C | Solid-state amorphization | Milling at controlled temperature | [1] |
| Stabilization Strategy | Co-milling with 20% PVP | Prevents recrystallization for >5 months | Stability study | [1] |
| Polymorphic Forms | Form I (stable) and Form II (metastable) | Overall monotropic relationship | XRD/DSC | [2] |
| Fragility Index | Not explicitly reported but studied as stability predictor | Classification as strong/fragile glass former | DSC/TR-XRPD/HSM | [3] |
Graph 1: Comprehensive workflow for this compound characterization from crystalline starting material through amorphous form analysis and formulation optimization
Crystallization Kinetics Studies:
Molecular Mobility Assessment:
The interpretation of TM-DSC results for this compound requires careful analysis of the three simultaneous signals: total heat flow, reversing heat flow, and non-reversing heat flow. The glass transition appears as a step change exclusively in the reversing heat flow signal, while relaxation endotherms and crystallization exotherms appear in the non-reversing component. This separation is particularly valuable for this compound, which has a glass transition near room temperature that might be obscured by relaxation events in conventional DSC.
For amorphous this compound, the expected thermal events in order of increasing temperature include:
The temperature difference between Tcrys,ons and Tg provides valuable information about the crystallization tendency of the amorphous system, with larger differences generally indicating greater resistance to crystallization and potentially improved stability.
TM-DSC data enables the calculation of several parameters used to predict physical stability of amorphous this compound:
Research indicates that this compound exhibits significant molecular mobility even below its glass transition temperature, as evidenced by recrystallization observed in milled samples stored below Tg. This behavior highlights the importance of complementary stabilization approaches, such as the formation of amorphous solid dispersions with polymers like PVP.
Graph 2: Separation of thermal events in TM-DSC analysis showing how complex overlapping transitions in total heat flow are deconvoluted into reversing and non-reversing components
The case of this compound illustrates both the challenges and solutions for developing stable amorphous pharmaceutical formulations. Pure amorphous this compound prepared by milling exhibits physical instability with recrystallization occurring even below its glass transition temperature, indicating significant molecular mobility in the glassy state. This behavior presents substantial challenges for product development, as the amorphous form would rapidly revert to more stable crystalline forms during storage.
Successful stabilization has been demonstrated through the formation of amorphous solid dispersions with polyvinylpyrrolidone (PVP). Specifically, co-milling this compound with 20% (w/w) PVP resulted in a formulation that remained amorphous for at least five months under storage conditions. The polymer matrix creates a mobility barrier that inhibits molecular reorganization and crystal nucleation through multiple potential mechanisms: increasing glass transition temperature, forming specific molecular interactions, and creating spatial separation between this compound molecules.
Pharmaceutical processing operations such as milling, grinding, and compaction can inadvertently induce amorphous regions in crystalline APIs, creating potential stability concerns. This compound serves as an excellent model for studying such process-induced disorders, with research demonstrating that milling temperature relative to Tg significantly impacts the extent and stability of amorphous content generated. The TM-DSC protocols outlined herein provide a methodology for quantifying and characterizing such process-induced transformations.
For formulators, these findings highlight the importance of temperature control during processing and comprehensive characterization of final dosage forms. Processing at temperatures sufficiently below Tg (e.g., Tg-45°C as demonstrated with this compound) may facilitate intentional amorphization, while processing near or above Tg may promote undesirable crystallization from the amorphous state.
Temperature-Modulated DSC represents an essential analytical technique for the comprehensive characterization of amorphous this compound and similar pharmaceutical systems. The protocols and interpretation frameworks provided in these application notes enable researchers to obtain critical insights into molecular mobility, crystallization behavior, and physical stability that directly inform formulation strategy. The case of this compound specifically demonstrates the value of TM-DSC in detecting subtle differences in amorphous forms created by different processing methods and in validating stabilization approaches such as amorphous solid dispersions.
As pharmaceutical development increasingly focuses on amorphous systems to enhance bioavailability of poorly soluble compounds, the application of advanced thermal analysis techniques like TM-DSC will continue to grow in importance. The methodologies outlined herein provide a foundation for implementing this powerful characterization tool in pharmaceutical research and development settings.
The amorphous state of active pharmaceutical ingredients (APIs) represents a critical formulation pathway for enhancing the bioavailability of poorly soluble drugs, a persistent challenge in pharmaceutical development. Unlike their crystalline counterparts with regular, repeating molecular arrangements, amorphous solids display disordered molecular structures that can significantly enhance dissolution rates and solubility. This advantage is particularly valuable for Biclotymol (2,2′′-methylenebis(4-chloro-3-methylisopropylphenol)), an antiseptic widely used for mouth, throat, and pulmonary infections, where improved solubility can directly translate to enhanced therapeutic efficacy. However, the amorphous state is inherently thermodynamically unstable, tending to revert to more stable crystalline forms through nucleation and crystal growth processes, potentially compromising the drug's performance during storage and use.
The physical stability of amorphous APIs against crystallization is governed by multiple factors including storage temperature, humidity, mechanical stress, and inherent molecular mobility. As demonstrated in studies of this compound, even when stored above its glass transition temperature (Tg), the amorphous form can persist for months, though crystallization occurs within hours at moderately elevated temperatures (Tg + 14K). This underscores the critical importance of robust characterization protocols to assess and monitor the amorphous content and crystallization tendency of pharmaceutical formulations. Among analytical techniques, X-ray powder diffraction (XRPD) stands as a cornerstone method for distinguishing between amorphous and crystalline states, providing both qualitative identification and quantitative assessment of phase composition in solid dosage forms.
Table 1: Comparison of Amorphous and Crystalline Pharmaceutical Forms
| Property | Amorphous Form | Crystalline Form |
|---|---|---|
| Solubility | Higher | Lower |
| Bioavailability | Enhanced | Limited |
| Thermodynamic Stability | Metastable | Stable |
| Molecular Arrangement | Disordered | Long-range order |
| Physical Stability | Prone to crystallization | Physically stable |
| Characterization by XRPD | Broad halo pattern | Sharp Bragg peaks |
This compound demonstrates distinctive thermal and kinetic properties that influence its behavior in amorphous solid dispersions. The glass transition temperature of amorphous this compound, as determined by dielectric spectroscopy, occurs at Tg = 290±1 K (approximately 17°C), which is relatively low for pharmaceutical compounds and suggests particular storage considerations to maintain physical stability. This compound is classified as a fragile glass-former with a kinetic fragility index of m = 86±13, indicating that its viscosity decreases rapidly as temperature increases above Tg, thereby potentially enhancing molecular mobility and crystallization tendency in the supercooled liquid state. The crystallization kinetics of this compound follows the Avrami model with an exponent of n = 2, corresponding to one-dimensional growth of needle-like crystallites with a time-independent nucleation rate, as confirmed by experimental observation.
The activation barrier for crystallization of amorphous this compound has been determined to be Ea = 115±22 kJ mol⁻¹, reflecting the significant energy input required to initiate the crystallization process. This substantial activation energy contributes to the observed kinetic stability of the amorphous form even at temperatures above Tg. Additionally, this compound exhibits both primary (α) and secondary relaxation processes, with the primary relaxation following a Vogel-Fulcher-Tammann temperature dependence, characteristic of cooperative molecular motions that freeze at the glass transition. The presence of a secondary relaxation process indicates localized molecular motions that persist below Tg, which may contribute to physical instability if they facilitate molecular reorganization toward crystalline forms.
Table 2: Key Physicochemical Parameters of Amorphous this compound
| Parameter | Value | Measurement Technique |
|---|---|---|
| Glass Transition Temperature (Tg) | 290±1 K | Dielectric Spectroscopy |
| Fragility Index (m) | 86±13 | Dielectric Spectroscopy |
| Avrami Exponent (n) | 2 | Crystallization Kinetics Analysis |
| Activation Energy for Crystallization | 115±22 kJ mol⁻¹ | Dielectric Spectroscopy |
| Crystal Growth Morphology | One-dimensional, needle-like | Optical Microscopy |
| Primary Relaxation | Vogel-Fulcher-Tammann behavior | Dielectric Spectroscopy |
Sample preparation represents a critical step in XRPD analysis of amorphous this compound, as improper handling can induce unintended crystallization. For pure this compound analysis, the amorphous form is typically prepared by quench cooling the molten API between aluminum sheets or in specific sample holders to ensure rapid vitrification. Alternatively, amorphous solid dispersions (ASDs) with polymer matrices can be produced by ball milling, as demonstrated in studies of similar compounds like kaempferol-Eudragit systems, where milling times of 30-180 minutes successfully achieved complete amorphization. The sample quantity should be sufficient to ensure adequate diffraction signal intensity, typically requiring 100-500 mg of material for standard laboratory X-ray diffractometers. For ASDs, the homogeneity of the mixture must be verified through multiple sampling points, as heterogeneous distribution of the API within the polymer matrix can lead to misleading diffraction results.
The instrument configuration for amorphous phase characterization requires careful optimization to detect the subtle features of amorphous halos alongside potential crystalline peaks. A standard laboratory X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is typically employed, operating at 40-45 kV and 40-44 mA. The measurement geometry should include a divergence slit of 1° and receiving slit of 0.1-0.2 mm to balance intensity and resolution. For enhanced detection of weak crystalline peaks in predominantly amorphous samples, the use of a monochromator is recommended to reduce background noise. The detector selection is crucial, with modern one-dimensional or two-dimensional detectors providing superior data acquisition efficiency compared to traditional point detectors, though all can yield satisfactory results with appropriate parameter optimization.
The data acquisition protocol for amorphous this compound characterization must be designed to maximize sensitivity to both broad amorphous halos and potential sharp crystalline peaks. The diffraction pattern should be collected over a 2θ range of 5-40° with a step size of 0.01-0.02° and a counting time of 1-5 seconds per step, resulting in total measurement times of 15-60 minutes depending on the desired signal-to-noise ratio. For stability assessment, measurements may be performed at multiple time points to monitor crystallization progression, with samples stored under controlled conditions (specific temperature and humidity) between measurements. When analyzing ASDs, physical mixtures of crystalline this compound with polymer matrices should be measured as references to distinguish between diffraction from intentionally added crystalline material and crystallization during storage.
Data quality assessment should include verification of adequate counting statistics, with peak intensities significantly exceeding background fluctuations. The instrument performance should be validated using standard reference materials (e.g., crystalline silicon or corundum) to ensure proper alignment and resolution. For quantitative analysis, careful attention must be paid to sample displacement errors, which can cause peak shifts and intensity variations, particularly problematic when comparing multiple samples or tracking subtle structural changes. When measuring series of related samples (e.g., stability time points or composition gradients), consistent positioning and preparation techniques are essential to ensure comparability between datasets.
Differential Scanning Calorimetry provides essential complementary data to XRPD for comprehensive characterization of amorphous this compound. The DSC measurement should be performed using a hermetically sealed aluminum pan with a pierced lid to prevent solvent escape while allowing pressure equilibration, with sample masses typically between 3-10 mg. A representative protocol involves heating and cooling cycles at 10 K/min under nitrogen purge gas (flow rate 50 mL/min), with temperature ranges spanning from 250 K to 450 K to capture both glass transition and melting events. The glass transition temperature (Tg) is identified as a step change in heat flow, with the midpoint typically reported as the characteristic temperature. For this compound, the Tg value obtained by DSC should correlate with the 290 K value determined by dielectric spectroscopy, with variations potentially indicating differences in thermal history or sample preparation.
The crystallization tendency of amorphous this compound can be assessed through controlled heating experiments above Tg, observing the exothermic crystallization peak that typically occurs between Tg and the melting temperature. The kinetic stability of the amorphous form can be evaluated by isothermal measurements at temperatures above Tg, monitoring the time-dependent crystallization exotherm. Additionally, the enthalpy recovery observed in subsequent heating cycles provides insight into the physical aging of the glassy material, reflecting structural relaxation toward equilibrium. When analyzing ASDs, a single Tg intermediate between the polymer and API values suggests molecular-level mixing, while multiple Tgs indicate phase separation, as demonstrated in kaempferol-Eudragit systems where full miscibility was confirmed by a single composition-dependent Tg.
Broadband dielectric spectroscopy offers unique insights into molecular mobility and crystallization kinetics of amorphous this compound, complementing the structural information provided by XRPD. The experimental setup requires a parallel-plate cell with electrodeposited or sputtered gold electrodes, with sample thickness typically between 50-200 μm controlled by silica spacers. Measurements should span a frequency range from 10 mHz to 10 MHz at temperatures both above and below Tg, with particular focus on the supercooled liquid region (Tg to Tg + 50 K) where crystallization is most probable. The complex permittivity is recorded as a function of frequency and temperature, revealing characteristic relaxation processes including the primary (α) relaxation associated with glass transition dynamics and secondary (β) relaxations related to localized molecular motions.
The crystallization kinetics can be monitored isothermally by tracking the time-dependent decrease in dielectric strength as the mobile amorphous phase converts to rigid crystals. For this compound, this approach has revealed an Avrami exponent of n = 2, indicating one-dimensional crystal growth with constant nucleation rate. The activation energy for crystallization (115±22 kJ mol⁻¹) can be determined from the temperature dependence of the characteristic crystallization time constants. The fragility index can be calculated from the temperature dependence of the α-relaxation times, providing insight into the thermal sensitivity of molecular mobility near Tg. These dielectric parameters collectively offer a predictive framework for the physical stability of amorphous this compound under various storage conditions.
Fourier Transform Infrared spectroscopy coupled with multivariate analysis presents a rapid, non-destructive approach for discriminating between amorphous and crystalline states in this compound formulations. As demonstrated in studies of kaempferol-Eudragit systems, the fingerprint region (400-1700 cm⁻¹) provides the most significant spectral variance for distinguishing amorphous and crystalline forms. The measurement protocol employs attenuated total reflection (ATR) sampling with a diamond crystal, collecting 32-64 scans at 2-4 cm⁻1 resolution across the 400-4000 cm⁻1 range. For quantitative analysis, consistent pressure should be applied to all samples using the same ATR accessory torque setting to ensure reproducible contact between the sample and crystal.
Principal Component Analysis (PCA) enables objective classification of samples based on their solid state, with the first principal component (PC1) typically explaining the majority of variance related to crystallinity/amorphousness. The training set should include samples of known physical state (confirmed by XRPD) including pure crystalline API, pure amorphous API, physical mixtures, and completely amorphous solid dispersions. The resulting PCA model can then rapidly classify test samples based on their scores along the significant principal components, providing a high-throughput screening method for amorphous solid dispersion development. This approach has successfully identified complete amorphization in flavonoid-polymer systems, with the loading plots revealing specific vibrational modes most sensitive to the crystal-to-amorphous transition.
The primary identification of amorphous this compound by XRPD relies on the absence of sharp Bragg peaks and the presence of broad halos in the diffraction pattern. A completely amorphous sample displays a characteristic pattern with no sharp crystalline peaks between 8° and 30° 2Θ, as confirmed in studies of fully amorphous solid dispersions where the Bragg peaks completely disappeared, resulting in the distinctive "halo effect." The position of the amorphous halo maximum provides information about the average intermolecular spacing in the disordered structure, with shifts in this position potentially indicating changes in molecular packing or interactions with polymer matrices in solid dispersions. When analyzing amorphous-crystalline mixtures, the relative intensity of residual crystalline peaks compared to the amorphous halo can provide semi-quantitative estimates of crystalline content, though proper calibration standards are required for accurate quantification.
The differentiation between completely amorphous, partially amorphous, and crystalline forms requires careful examination of both peak presence and halo characteristics. Physical mixtures typically display diffraction patterns that are simple sums of the crystalline drug and amorphous polymer components, while amorphous solid dispersions show complete disappearance of crystalline peaks. As demonstrated in kaempferol-Eudragit systems, incomplete amorphization results in diminished but still detectable crystalline peaks superimposed on the amorphous halo. For stability assessment, the emergence of sharp peaks at specific angles during storage indicates crystallization, with the growth rate of these peaks providing quantitative measure of crystallization kinetics. When the Avrami exponent for this compound crystallization is n = 2, indicating one-dimensional growth of needle-like crystallites, the corresponding XRD patterns may show anisotropic peak development, with certain crystallographic directions appearing preferentially in the early stages of crystallization.
The physical stability of amorphous this compound can be quantitatively assessed through accelerated stability testing combined with XRPD monitoring. Samples should be stored under controlled conditions of temperature and relative humidity, with periodic XRPD measurements to detect the onset and progression of crystallization. The crystallization kinetics can be modeled using the Avrami equation: 1 - φ = exp(-(kt)^n), where φ is the crystalline fraction determined from integrated peak intensities, k is the temperature-dependent rate constant, and n is the Avrami exponent related to nucleation mechanism and crystal growth dimensionality. For this compound, n = 2 indicates one-dimensional growth with time-independent nucleation, allowing prediction of long-term stability from short-term accelerated studies.
The temperature dependence of crystallization rate follows the Arrhenius equation, with the activation energy for this compound crystallization determined as 115±22 kJ mol⁻¹. This relationship enables extrapolation of stability from accelerated conditions to intended storage temperatures. Additionally, the role of molecular mobility in crystallization tendency can be assessed through correlation between dielectric relaxation times and crystallization kinetics. Studies of benzodiazepine derivatives have demonstrated that recrystallization kinetics are not universally correlated with structural relaxation dynamics, emphasizing the need for compound-specific evaluation rather than general predictions. For this compound, the relatively high fragility index (m = 86±13) suggests that molecular mobility increases rapidly with temperature above Tg, necessitating careful temperature control during storage.
The comprehensive characterization of amorphous this compound requires integration of multiple analytical techniques through a systematic workflow. The following diagram visualizes the experimental sequence and decision points in the characterization protocol:
Figure 1: Experimental workflow for comprehensive characterization of amorphous this compound
This integrated approach ensures thorough characterization of amorphous this compound through complementary techniques, providing comprehensive data for formulation development and stability assessment. The protocol emphasizes the central role of XRPD in initial solid-state identification, with subsequent specialized analyses addressing specific aspects of material behavior. Regular calibration and method validation across all techniques are essential for generating reliable, reproducible data suitable for regulatory submissions and quality control in pharmaceutical development.
The comprehensive characterization of amorphous this compound requires a multifaceted analytical approach centered around XRPD with support from thermal, dielectric, and spectroscopic methods. The distinctive crystallization kinetics of this compound, following Avrami behavior with exponent n = 2 indicating one-dimensional crystal growth, necessitates careful stability monitoring during formulation development and storage. The integrated protocol presented herein enables researchers to accurately identify amorphous content, assess physical stability, and predict shelf-life under various storage conditions. As pharmaceutical development increasingly leverages amorphous systems to enhance bioavailability, robust characterization methodologies become essential for ensuring product quality and performance throughout the drug lifecycle.
This section provides a comprehensive overview of the experimental design for evaluating the physical stability of amorphous Biclotymol, based on a published case study [1].
The following table summarizes the core quantitative data and parameters derived from the this compound stability study.
| Experimental Technique | Key Measured Parameters | Application/Outcome in the Study |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Heat capacity change at Tg | Determination of the thermodynamic fragility index (m ≈ 100), Isothermal & non-isothermal crystallization kinetics [1]. |
| Temperature-Resolved X-Ray Powder Diffraction (TR-XRPD) | Crystalline structure, Phase transformation temperatures | Identification and monitoring of the formation of a metastable crystalline form during heating [1]. |
| Hot Stage Microscopy (HSM) | Visual crystal growth, Nucleation mechanism | Confirmation of a site-saturated nucleation mechanism for the metastable form [1]. |
| Long-Term Stability Storage | Storage condition: T = Tg + 2°C, Duration: 8 months | Direct assessment of physical stability; no significant crystallization observed [1]. |
This section outlines the specific methodologies employed in the referenced study. Please note that while the core techniques and objectives are clear, some specific instrument settings (e.g., exact heating rates, sample masses) are not detailed in the available abstract [1].
The following diagram illustrates the logical workflow and relationship between the different experimental techniques described in the protocols.
When designing stability studies for amorphous systems like this compound, consider these factors informed by general principles of amorphous solid dispersions (ASDs) [2]:
Biclotymol is a topical antiseptic with demonstrated antibacterial, anti-inflammatory, and analgesic properties. It is considered a prompt, effective, and safe first-line option for treating infectious sore throat, helping to limit unnecessary antibiotic use [1]. Its mechanism of action and efficacy profile make it a compelling candidate for further investigation in controlled oropharyngeal infection models.
1. Molecular Characterization and Bioactivity this compound (CAS No. 15686-33-6) is a phenolic compound with the molecular formula C21H26Cl2O2 and a molecular weight of 381.34 g/mol [2]. It appears as a yellow solid and is intended for research into infectious oropharyngeal diseases [2]. Preclinical studies have confirmed its marked antibacterial efficacy, which is associated with a fast-onset and long-lasting anti-inflammatory and analgesic action [1].
2. Proposed Mechanism of Action The therapeutic action of this compound in oropharyngeal infections is multi-factorial, targeting both the causative pathogens and the associated symptomatic inflammation and pain. The proposed mechanism can be summarized as follows:
3. Quantitative Efficacy Profile The following table summarizes key efficacy and tolerability findings from clinical studies on this compound in spray formulation for sore throat:
| Parameter | Reported Outcome | Study Details |
|---|---|---|
| Overall Efficacy | Majority of patients reported "very good" or "good" efficacy [1]. | Evaluated in two well-controlled clinical investigations [1]. |
| Anti-inflammatory Action | Evident anti-inflammatory properties demonstrated [1]. | Confirmed in a number of preclinical studies [1]. |
| Analgesic (Pain Relief) | Evident analgesic action demonstrated [1]. | Confirmed in a number of preclinical studies [1]. |
| Onset of Effect | Fast onset of therapeutic action [1]. | Preclinical data indicates a rapid start to efficacy [1]. |
| Duration of Effect | Long-lasting action [1]. | Preclinical data indicates sustained efficacy [1]. |
| Tolerability | Excellent tolerability profile [1]. | Observed in clinical studies [1]. |
This protocol adapts a standard murine oropharyngeal aspiration model for the study of bacterial pneumonia, which can be utilized to evaluate the efficacy of topical agents like this compound [3]. The model mimics the natural route of infection via aspiration of oropharyngeal contents.
1. Experimental Workflow The overall procedure, from bacterial preparation to endpoint analysis, is outlined below.
2. Detailed Methodology
Part A: Preparation of Bacterial Inoculum [3]
Part B: Animal Anesthesia and Infection [3]
Part C: Test Article Administration and Analysis
This compound presents a promising non-antibiotic therapeutic candidate based on its known antibacterial, anti-inflammatory, and analgesic properties [1]. The oropharyngeal aspiration model provides a physiologically relevant platform for evaluating its efficacy [3]. The provided framework can guide researchers in designing robust experiments to validate this compound's potential in treating oropharyngeal infections, contributing to the fight against antibiotic resistance.
The core challenge is that the amorphous (non-crystalline) form of this compound, which offers higher solubility, is inherently unstable and tends to crystallize over time, especially under unfavorable storage conditions [1] [2]. The following diagram summarizes the key factors that influence this physical stability.
Critical quantitative data from specific studies on this compound is summarized in the table below.
| Factor | Experimental Finding | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | Approximately 20°C | [1] [2] |
| Crystallization Onset | Occurs on a timescale of hours at temperatures above its Tg (e.g., Tg +14K) | [1] |
| Fragility Index | 86 ± 13, classifying it as a "fragile" glass-former, indicating a high tendency to crystallize when heated above Tg | [1] |
Based on the general principles of stabilizing amorphous pharmaceuticals and the specific insights into this compound, here are the primary strategies to consider:
While the search results lack direct experimental protocols for this compound, they point to clear directions for your research. The most promising path involves developing an Amorphous Solid Dispersion. You can investigate various polymers like PVP-VA (vinylpyrrolidone-vinyl acetate copolymer) or HPMCAS (hydroxypropyl methylcellulose acetate succinate), which are commonly used in ASDs to inhibit crystallization [4] [3].
For easy reference, the key experimental parameters and kinetic data for amorphous Biclotymol are summarized in the table below.
| Parameter | Value / Characterization | Experimental/Measurement Context |
|---|---|---|
| Glass Transition Temperature (Tg) | 290 ± 1 K (≈ 17°C) [1] [2] | Determined via Dielectric Spectroscopy [3] |
| Kinetic Fragility Index (m) | 86 ± 13 [1] [2] | Classified as a "relatively fragile glass-former" [3] |
| Avrami Exponent (n) | ~2 [3] [1] [2] | Indicates one-dimensional growth of needle-like crystallites with a time-independent nucleation rate [3] |
| Activation Barrier for Crystallization (Ea) | 115 ± 22 kJ mol⁻¹ [1] [2] | Determined from crystallization kinetics measurements above Tg [1] |
The following workflow outlines the key steps for studying this compound crystallization kinetics as described in the research [3] [1].
To implement this protocol:
ϕ(t) = 1 - exp(-(Kt)^n), where K is the crystallization rate constant and n is the Avrami exponent [3] [1].Q1: Our amorphous this compound sample crystallizes too quickly during stability testing, compromising its shelf-life. How can we prevent this?
Q2: We are unable to initiate crystallization from the supercooled liquid state for our kinetics studies. What methods can we try?
Q3: Why does our analysis show needle-like crystals, and what does this mean for our experiment?
Q1: What is the most critical parameter for the amorphization of Biclotymol via milling? The most critical parameter is the milling temperature relative to the compound's glass transition temperature (Tg). For this compound, which has a Tg of 20°C, milling must be performed well below this value to achieve complete amorphization [1].
Q2: We milled this compound at room temperature (≈25°C), but our XRPD results show a disordered crystal, not a fully amorphous phase. Why? Milling at or above the Tg (20°C for this compound) provides enough thermal energy for the material to begin reorganizing. Instead of a crystal-to-glass transformation, this results in a "process-induced disordered" state, which is a highly defective crystal rather than a true glass [1].
Q3: How can we quickly distinguish between a fully amorphous and a partially amorphous/incomplete solid dispersion? ATR-Mid-FT-IR spectroscopy combined with Principal Component Analysis (PCA) has been demonstrated as an efficient method for this purpose. The fingerprint region (400–1700 cm⁻¹) is particularly effective for classifying samples based on their amorphous content, providing a faster and less destructive alternative to XRPD for routine checks [2].
The table below outlines common issues, their likely causes, and recommended solutions based on experimental findings.
| Problem Observed | Likely Cause | Recommended Solution |
|---|---|---|
| Incomplete Amorphization (XRPD shows residual crystallinity) | Milling temperature too high (at or above Tg) [1] | Perform milling at a temperature significantly below Tg (e.g., -25°C for this compound) [1]. |
| Insufficient milling intensity or time [1] | Increase milling intensity or duration, ensuring the temperature is maintained below Tg throughout the process [1]. | |
| Unstable Amorphous Phase (Recrystallization during storage) | High molecular mobility in the amorphous state [3]. | Consider formulating an Amorphous Solid Dispersion (ASD) with a suitable polymer (e.g., PVP) to enhance physical stability [1]. |
| Irreproducible Results | Uncontrolled or fluctuating milling temperature. | Implement strict temperature control for all milling experiments. Use a milling system that allows for active cooling [1]. |
For your reference, here is a summary of the key parameters and outcomes from a foundational study on this compound milling [1].
| Parameter | Details & Quantitative Data |
|---|---|
| API | This compound (C₂₁H₂₆Cl₂O₂, Mw = 381.32 g/mol) [1]. |
| Critical Temperature (Tg) | 20 °C [1]. |
| Successful Milling Condition | High-energy milling at -25 °C (Tg - 45°C) [1]. |
| Unsuccessful Milling Condition | Milling at Room Temperature (above Tg), resulting in a disordered crystal, not a glass [1]. |
| Milling Equipment | Planetary mill (e.g., "Pulverisette 7", Fritsch) [1]. |
| Characterization Techniques | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) [1]. |
The following workflow details the general methodology for preparing an Amorphous Solid Dispersion via ball milling, incorporating best practices from the search results.
Step-by-Step Instructions:
Biclotymol is an Active Pharmaceutical Ingredient (API) that exhibits overall monotropic polymorphism [1] [2]. This means that one polymorph (Form I) is always the most thermodynamically stable solid form under all temperatures and pressures, while the other (Form II) is intrinsically metastable [1] [2].
The following table summarizes the fundamental properties of its polymorphs:
| Property | Form I (Stable Form) | Form II (Metastable Form) |
|---|---|---|
| Melting Point | 400.5 K (127.4 °C) [2] | 373.8 K (100.7 °C) [2] |
| Melting Enthalpy | 36.6 kJ/mol [2] | 28.8 kJ/mol [2] |
| Stability Relationship | Overall monotropic (always the stable form) [1] [2] | No stable region in the Pressure-Temperature (P-T) phase diagram [1] [2] |
| Key Transformation | Transformation of Form II to Form I is exothermic upon heating [2]. |
A significant body of research also focuses on the ability of this compound to form an amorphous phase (a disordered solid state) through processes like high-energy milling or melt-quenching [3]. The stability of this amorphous phase is highly dependent on temperature relative to its glass transition temperature (Tg ≈ 20°C) [3] [4].
Given the monotropic nature of the system, you cannot permanently prevent the transformation of Form II to Form I. The goal is to kinetically hinder or delay the transformation during processing and storage. The strategies below are based on general principles for managing metastable forms.
| Strategy | Mechanism of Action | Experimental Support & Considerations |
|---|---|---|
| Control Milling Temperature | Milling below the Tg (≈20°C) promotes amorphization, while milling above Tg can lead to a disordered crystal or facilitate recrystallization into Form I [3]. | Protocol [3]: Use a high-energy planetary mill. Perform milling at temperatures well below Tg (e.g., -25°C) to achieve a crystal-to-glass transformation. |
| Formulate with Polymers | Polymers like Polyvinylpyrrolidone (PVP) can physically inhibit molecular mobility and crystal growth, stabilizing the amorphous phase or metastable form [3]. | Protocol [3]: Co-mill this compound with a polymer like PVP. The polymer inhibits molecular rearrangement, stabilizing the amorphous form against crystallization. |
| Avoid Thermal Stress | Heating the metastable Form II or the amorphous form provides the energy needed for the exothermic transformation to Form I [2]. | Handling: When working with Form II or the amorphous form, keep processing temperatures as low as possible. Note that the melt readily recrystallizes into Form II, which then transforms to Form I [2]. |
The following diagram illustrates a logical workflow for managing this compound's solid form, based on the discussed strategies.
What is the main stability challenge with amorphous Biclotymol? The amorphous form of this compound is unstable and tends to recrystallize due to molecular mobility, even below its glass transition temperature (Tg), which is close to room temperature. This makes physical stability a primary concern during storage [1].
Which excipients are proven to stabilize amorphous this compound? Research indicates that acetylated saccharides, specifically α-pentaacetylglucose (α-PAG) and β-pentaacetylglucose (β-PAG), can effectively stabilize BCL in amorphous solid dispersions. The molecular structure of the excipient (α- vs. β- form) and its concentration are critical factors [2].
How do these excipients prevent recrystallization? These excipients form strong molecular interactions with this compound, which reduces the molecular mobility of the drug. This creates a kinetic barrier that inhibits the nucleation and growth of crystals. The extent of this stabilizing effect depends on the strength of the drug-excipient interaction and the final excipient concentration in the dispersion [2].
A systematic approach to formulation can help overcome stability issues. The workflow below outlines the key stages:
This is the most common instability issue. The solution lies in optimizing the excipient type and ratio.
Root Cause: The molecular mobility of amorphous BCL is high enough to allow molecules to reorganize into a crystal lattice over time. This can be due to insufficient drug-excipient interactions or an excipient concentration below the required threshold to inhibit crystallization [1] [2].
Solution & Experimental Protocol:
The table below summarizes critical experimental data for effective BCL stabilization:
| Excipient | Effective Drug:Excipient Ratios | Key Stabilizing Mechanism | Stability Outcome |
|---|---|---|---|
| α-Pentaacetylglucose (α-PAG) | Various ratios (e.g., 1:5 to 5:1) [2] | Strong drug-excipient interaction; effective crystallization inhibition regardless of quantity [2] | Stabilizing effect observed across different ratios [2] |
| β-Pentaacetylglucose (β-PAG) | Lower ratios preferred (avoid excessive concentration) [2] | Strong drug-excipient interaction; poor crystallization inhibition at high concentrations [2] | Requires optimized ratio to prevent instability [2] |
Before addressing hydrate formation, it's important to understand the compound . The following table summarizes key information on biclotymol from the available literature [1].
| Property | Description |
|---|---|
| Therapeutic Role | Local treatment of infectious oropharyngeal diseases (e.g., sore throat) [1]. |
| Key Efficacy Claims | Marked antibacterial efficacy, with associated anti-inflammatory and analgesic action [1]. |
| Onset & Duration | Fast onset of effect and long-lasting action [1]. |
| Common Formulation | Spray formulation [1]. |
| Reported Tolerability | Excellent [1]. |
A common challenge in drug development is isolating the desired solid form. The table below outlines potential issues, causes, and solutions, which can be adapted for managing this compound hydrates [2].
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Unwanted hydrate formation | High environmental humidity during processing or storage; solvent-mediated transformation. | Process APIs in a controlled environment with low relative humidity; use non-aqueous solvents; implement strict packaging controls (e.g., desiccants) [2]. |
| Inconsistent dissolution rates | Inadvertent formation of polymorphs, hydrates, or other solid forms with different solubilities. | Characterize the solid form of each batch (e.g., via PXRD, DSC); establish and validate a reproducible crystallization protocol [2]. |
| Failure to form a cocrystal | Incorrect coformer selection; lack of compatible molecular recognition points; improper stoichiometry. | Re-select coformers based on hydrogen/halogen bonding rules ("rules of five"); use high-throughput coformer screening; employ various synthesis techniques (e.g., grinding, solvent evaporation) [2]. |
| Ending up with a eutectic mixture | Structural dissimilarity between API and coformer, favoring cohesive over adhesive interactions. | This may be a predictable outcome. If a cocrystal is desired, screen for coformers with higher structural and interaction compatibility [2]. |
| Formulation instability | Phase transformation (e.g., from amorphous to crystalline, hydrate to anhydrate) during manufacturing or storage. | Identify the thermodynamically most stable solid form at room temperature; optimize formulation excipients to inhibit transformation [2]. |
Here are detailed methodologies for key experiments to manage and characterize solid forms, including hydrates.
This protocol aims to rapidly identify coformers that can form stable cocrystals with this compound, potentially mitigating hydrate issues [2].
This experiment directly probes the risk of hydrate formation.
The following diagram visualizes a logical workflow for managing this compound hydrate formation, from initial assessment to strategy selection and verification. The DOT script below the image can be used to regenerate the diagram.
This workflow provides a strategic path for addressing this compound hydrate issues, from characterization to solution implementation.
Based on the gathered information, you can proceed with the following understanding:
The table below summarizes the primary instability issues and their root causes related to Biclotymol's molecular mobility.
| Problem | Root Cause | Evidence & Impact |
|---|---|---|
| Physical Instability & Crystallization | High Molecular Mobility above Tg: this compound is classified as a "fragile" glass-former (fragility index m ≈ 100) [1]. This high mobility in the undercooled liquid state (above Tg) facilitates crystal nucleation and growth. | Crystallization leads to a reduction in solubility and dissolution rate, negatively impacting the bioavailability of the amorphous form [2]. |
| Process-Induced Destabilization | Milling at Inappropriate Temperatures: High-energy milling can induce amorphization, but the stability of the resulting glass is highly dependent on the milling temperature relative to the Tg [3]. | Milling performed below Tg (e.g., at -25°C) successfully produces an amorphous glass. Milling at or above Tg (e.g., at room temperature, which is very close to this compound's Tg of 20°C) results in a disordered crystal or unstable amorphous material that rapidly recrystallizes [3]. |
The core strategy for stabilizing amorphous this compound is to reduce its molecular mobility by formulating it into an Amorphous Solid Dispersion (ASD) with a suitable polymer or low molecular weight excipient [4]. The following diagram illustrates this molecular stabilization concept.
The table below provides a detailed protocol for creating and characterizing a stable this compound ASD, based on published research.
| Experimental Aspect | Protocol Details & Rationale |
|---|---|
| Excipient Selection | Recommended: α-Pentaacetylglucose (α-PAG). Use with Caution: β-Pentaacetylglucose (β-PAG), which shows poor crystallization inhibition at high concentrations [4]. Rationale: Acetylated saccharides like α-PAG form strong molecular interactions with this compound, effectively suppressing molecular mobility and nucleation [4]. |
| Formulation Ratio | A minimum drug:excipient ratio of 1:1 (w/w) is required for effective long-term stabilization. Lower ratios of excipient may not sufficiently inhibit crystallization [4]. |
| Preparation Method | Melt-Quenching is a well-documented method for preparing amorphous this compound [1] [3]. High-Energy Milling (Cryogenic) can also be used, but must be performed at temperatures well below Tg (e.g., -25°C, which is Tg - 45°C) to achieve a stable amorphous phase [3]. |
| Characterization Techniques | A multi-technique approach is essential [2]: • DSC: Determine the single, composition-dependent Tg of the ASD to confirm miscibility. • XRPD: Confirm the absence of crystalline peaks, proving the amorphous nature. • Dielectric Spectroscopy: Directly measure molecular mobility and relaxation times. • FTIR / DFT Simulations: Probe and model drug-excipient molecular interactions [4]. | | Stability Studies | Conduct long-term stability studies under controlled conditions (e.g., storage at T = Tg + 2°C). Monitor for crystallization using XRPD over time (e.g., up to 8 months) to validate the formulation's effectiveness [1] [4]. |
What is the glass transition temperature (Tg) of this compound? The Tg of pure this compound is approximately 20°C [3]. This is a critical parameter, as storage or processing above this temperature significantly increases molecular mobility and the risk of crystallization.
Why is α-PAG a more effective stabilizer than β-PAG for this compound? While both are acetylated saccharides, their molecular structures differ. Research indicates that α-PAG forms a more robust interacting system with this compound, leading to superior inhibition of crystallization across a wider range of concentrations. In contrast, β-PAG requires a very specific and high concentration to be effective, otherwise, phase separation and crystallization can occur [4].
Can I use PVP as a polymer to stabilize this compound? The search results do not provide specific data on this compound-PVP ASDs. However, PVP is a commonly used polymer for ASDs [3] [2]. The general principle would apply: its effectiveness would depend on achieving good miscibility, raising the blend's Tg, and forming specific molecular interactions (e.g., hydrogen bonding) with the API. Experimental validation would be necessary.
| Parameter | Value | Experimental Method | Significance / Interpretation |
|---|---|---|---|
| Glass Transition Temperature (Tg) | 290 ± 1 K (approx. 17 °C) | Dielectric Spectroscopy [1] | Below Tg, the material is a glass; above Tg, it is a supercooled liquid and can crystallize. |
| Activation Energy for Crystallization (Ea) | 115 ± 22 kJ mol⁻¹ | Dielectric Spectroscopy (Avrami analysis) [1] | The energy barrier for the crystallization process; higher values indicate slower crystallization. |
| Kinetic Fragility Index (m) | 86 ± 13 | Dielectric Spectroscopy (Vogel-Fulcher-Tammann fitting) [1] | Classifies this compound as a "fragile" glass former. Its molecular mobility is highly sensitive to temperature changes near Tg. |
| Avrami Exponent (n) | ~2 | Dielectric Spectroscopy (analysis of crystallization kinetics) [1] | Suggests one-dimensional crystal growth (e.g., needle-like crystallites) with a constant nucleation rate. |
The following workflow outlines the key experimental steps for determining these parameters, particularly the activation energy for crystallization.
This section provides the methodology for the key experiment cited in the literature, using Dielectric Spectroscopy to study this compound's crystallization kinetics [1].
Objective: To measure the rate of crystallization of amorphous this compound at various temperatures above its Tg and determine the activation energy barrier for this process.
Principle: The crystallization of an amorphous material leads to a significant decrease in the dielectric loss signal. By monitoring this decrease over time at constant temperatures, the crystallization kinetics can be quantified.
Key Equipment:
Procedure:
Data Analysis:
Q1: What does an Avrami exponent (n) of ~2 tell us about this compound's crystallization? A1: An Avrami exponent of approximately 2 indicates one-dimensional crystal growth with a constant nucleation rate [1]. This is consistent with the formation of needle-like crystallites, which has been experimentally observed in this compound [1].
Q2: My amorphous this compound sample crystallizes too quickly during handling. How can I improve its physical stability? A2: this compound's high kinetic fragility index (m = 86) means it is very sensitive to temperature changes near Tg. For enhanced stability:
Q3: The crystallization tendency of my compound seems unrelated to its dynamic fragility. Is this possible? A3: Yes, this is a recognized phenomenon. Recent studies on structurally similar compounds have shown that they can have identical dynamic fragility indices but completely different crystallization tendencies [3]. This confirms that dynamic fragility alone is not a universal predictor of physical stability. Other factors, such as specific intermolecular interactions (e.g., hydrogen bonding) and thermodynamic fragility, play critical roles [4] [3].
The table below summarizes common issues and their evidence-based solutions from recent research.
| Problem Phenomenon | Root Cause | Recommended Solution | Key Experimental Parameters & Evidence |
|---|---|---|---|
| Rapid recrystallization of the amorphous supercooled liquid, occurring over hours even just above Tg [1]. | High molecular mobility in the supercooled liquid state. The material is a "fragile" glass-former (fragility index, m = 86), meaning mobility decreases sharply upon cooling [1]. | Store the amorphous form well below the Glass Transition Temperature (Tg). Isothermal crystallization studies show stability is maintained for months at temperatures significantly below Tg [1] [2]. | Tg = 20°C (293 K) [3] [1]. Crystallization occurs in hours at Tg +14K, but is prevented at lower temperatures (e.g., Tg -50K concept) [1]. |
| Spontaneous solid-state amorphization and subsequent recrystallization upon high-energy milling [3]. | Milling introduces mechanical energy, inducing disorder. Recrystallization can occur if the milling temperature is not controlled, especially if above the Tg of the amorphous material [3]. | Employ cryo-milling (milling below Tg). For Biclotymol, milling at Tg -45°C successfully produced a stable amorphous phase without immediate recrystallization [3]. | Milling at ~ -25°C (Tg -45°C) prevents recrystallization. Milling above this temperature leads to disorder that is unstable and recrystallizes [3]. |
| Long-term physical instability of the amorphous form, even when stored below Tg [3]. | Underlying molecular motions (secondary relaxations) may provide enough mobility for crystallization over long periods [1]. | Use polymer-based stabilization. Co-processing with an amorphous polymer can create a stable amorphous dispersion [3]. | Co-milling with 20 wt% amorphous PVP (polyvinylpyrrolidone) resulted in a formulation that was stable for at least 5 months of storage [3]. |
Here are methodologies for key stabilization and analysis techniques cited in the research.
This protocol is adapted from studies on producing a stable amorphous this compound dispersion [3].
This protocol is based on experiments that studied the crystallization of supercooled this compound [1].
Q1: What is the primary advantage of the amorphous form of this compound, and why is it a focus of research? The amorphous form of Active Pharmaceutical Ingredients (APIs) like this compound generally offers a higher solubility and bioavailability compared to their crystalline counterparts [1] [2]. This can enhance the drug's effectiveness, which is why there is significant interest in stabilizing this form.
Q2: Our analysis shows secondary relaxations in the glassy state. Could these cause instability during storage? Yes. While the main molecular mobility (α-relaxation) freezes at Tg, secondary relaxations (like the Johari-Goldstein relaxation) can persist in the glassy state. These localized motions are sometimes considered a potential source of mobility that could initiate crystallization over very long storage periods, even below Tg [1]. Storing at Tg -50K is a common industry practice to minimize this risk [2].
Q3: Besides milling, are there other methods to produce amorphous this compound? Yes, common alternative methods include the supercooling of the melt (quenching) and rapid precipitation from a solution (e.g., spray drying) [2]. The chosen method can influence the initial energy and disorder of the amorphous form, potentially affecting its stability.
The following diagram illustrates the key pathways in the formation and stability of this compound's solid states, based on the described research.
This compound is a phenolic antiseptic with demonstrated effectiveness in treating infectious sore throat, where it acts through local application (typically in a spray formulation).
The table below summarizes key efficacy and tolerability findings from clinical studies:
| Aspect | Experimental Findings |
|---|---|
| Overall Efficacy | Proven effective in two clinical studies; majority of patients reported "very good" or "good" efficacy [1]. |
| Antibacterial Action | Marked antibacterial efficacy confirmed in preclinical studies [1]. |
| Additional Properties | Demonstrated anti-inflammatory and analgesic (pain-relieving) properties [1]. |
| Onset & Duration | Fast onset of action with long-lasting effects [1]. |
| Tolerability | Excellent tolerability was reported in studies [1]. |
While direct comparative data for this compound is limited, general research on phenolic compounds reveals multiple mechanisms that contribute to their antimicrobial activity. The diagram below illustrates these common pathways.
The specific activity of a phenolic compound is influenced by its molecular structure, including the number and position of hydroxyl groups and its overall lipophilicity [2] [3] [4].
The table below summarizes key information about this compound's antibacterial characteristics and its role in therapy, based on current research.
| Aspect | Description |
|---|---|
| Primary Clinical Use | Local treatment of infectious oropharyngeal diseases, such as sore throat [1]. |
| Mechanism of Action | Local antibacterial efficacy, coupled with anti-inflammatory and analgesic action [1]. |
| Spectrum & Efficacy | Demonstrated efficacy against pathogens causing sore throat; a majority of patients rated its efficacy as "very good" or "good" in clinical studies [1]. |
| Formulations | Commonly available in spray formulations [1]. |
| Safety & Tolerability | Excellent tolerability profile reported in clinical trials [1]. |
| Regulatory & Physical Status | An Active Pharmaceutical Ingredient (API) with known crystalline and amorphous forms; its physical state (e.g., amorphous form obtained via milling) can affect solubility and bioavailability [2]. |
For researchers aiming to evaluate this compound's antibacterial properties, the following standard methodologies are relevant. Note that specific protocols for this compound were not detailed in the search results, but these are established approaches for similar agents.
The processing of this compound can significantly influence its physical state, which in turn affects its performance as an Active Pharmaceutical Ingredient. The diagram below illustrates this transformation pathway.
The table below summarizes the key experimental findings on the formation and stability of Biclotymol-PVP amorphous solid dispersions from the primary identified study [1] [2].
| Aspect | Pure this compound | This compound-PVP (80:20) Co-milled Dispersion |
|---|---|---|
| Amorphization Method | High-Energy Milling (HEM) at -25°C (Tg - 45°C) | Co-milling (High-Energy Milling) |
| Physical State Post-Processing | Amorphous | Amorphous solid dispersion |
| Storage Stability | Recrystallized upon storage (below Tg) | Physically stable for at least 5 months |
| Key Stability Mechanism | (Unstable alone) | Inhibition of molecular mobility and recrystallization by PVP polymer matrix |
For researchers aiming to replicate or build upon these findings, here are the methodologies cited in the study.
The following diagram visualizes the key experimental pathways and their outcomes as described in the study.
The provided data offers a strong foundation for validating the stability of a this compound-PVP dispersion. However, for a comprehensive and up-to-date comparison guide, you may need more recent studies or data under a wider range of conditions (e.g., different humidity levels).
Biclotymol is described as having antibacterial, anti-inflammatory, and analgesic properties, though specific data for its anti-inflammatory mechanism is not as detailed as for its structural relative, thymol [1] [2] [3].
Table 1: Documented Activities of this compound
| Activity | Documented Effects and Experimental Data |
|---|---|
| Antimicrobial | Active against Gram-positive cocci. Inhibits Streptococcus pneumoniae and Haemophilus influenzae with a MIC of 150 μM for both [2] [3]. |
| Anti-inflammatory & Analgesic | Shown to have "evident anti-inflammatory and analgesic action" in preclinical studies. Clinical trials in spray formulation report patients noting good to very good efficacy for sore throat symptoms [4]. |
| General Molecular Action | The related compound thymol modulates key pro-inflammatory pathways, including MAPK, NF-κB, JAK/STAT, and arachidonic acid signaling, reducing pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β [1]. This compound may share some of these pathways. |
While direct mechanistic studies on this compound are sparse, its anti-inflammatory action is likely linked to the inhibition of major pro-inflammatory signaling pathways, similar to other phenolic compounds like thymol [1] [5]. The diagram below illustrates this general mechanism, which is a plausible model for this compound's activity.
The available information suggests this compound is a candidate for further anti-inflammatory research, but a systematic assessment requires more data.
Table 2: Key Experiments for Anti-inflammatory Profiling
| Experimental Area | Recommended Protocols & Methodologies |
|---|---|
| In Vitro Mechanistic Studies | Use cell-based assays with macrophage cell lines (e.g., RAW 264.7). Stimulate inflammation with LPS (e.g., 100 ng/mL - 1 µg/mL). Measure outputs: NO production (Griess assay), PGE2 (ELISA), cytokine levels (TNF-α, IL-6 via ELISA), and protein expression (NF-κB p65, p38 MAPK, COX-2 via Western Blot) [1] [5]. |
| In Vivo Efficacy Models | Employ standard rodent models of inflammation like carrageenan-induced paw edema or TPA-induced ear edema. Administer this compound topically or systemically at varying doses (e.g., 1-100 mg/kg) and compare edema reduction against controls and reference drugs (e.g., indomethacin) [1]. |
| Comparative Analysis | Benchmark this compound's IC50 values (concentration for 50% inhibition of a target, e.g., NO production) and effective doses (ED50) against established NSAIDs (e.g., Ibuprofen, Diclofenac) and other natural phenolics like thymol [1] [6] [7]. |
Current evidence indicates this compound has demonstrated anti-inflammatory and analgesic effects in the context of treating infectious sore throat, supported by clinical trials of spray formulations [4]. However, publicly available quantitative data on its potency, IC50 values, and direct comparisons with standard anti-inflammatory agents are lacking.
Future research should focus on the experimental areas outlined in Table 2 to build a robust, data-driven profile of this compound's anti-inflammatory potential.
This compound (2,2′′-methylenebis(4-chloro-3-methylisopropylphenol)) is an antiseptic compound used for treating mouth, throat, and pulmonary infections. In pharmaceutical development, this compound can exist in both crystalline and amorphous solid forms, with the amorphous form offering potential advantages including higher solubility and enhanced bioavailability compared to its crystalline counterpart. However, the amorphous state is thermodynamically unstable and tends to crystallize over time, which can affect drug product stability, solubility, and performance. Understanding the crystallization behavior of amorphous this compound is therefore critical for pharmaceutical scientists seeking to leverage the advantages of the amorphous form while ensuring physical stability throughout the product's shelf life.
Recent investigations have revealed that this compound exhibits unusual stability in its amorphous form, remaining stable for months even at temperatures above its glass transition temperature (Tg), where molecular mobility becomes significant. This behavior contrasts with many other amorphous active pharmaceutical ingredients (APIs) that rapidly crystallize under similar conditions. The crystallization kinetics of this compound have been characterized using dielectric spectroscopy, revealing a distinctive one-dimensional crystallization mechanism into needle-like crystallites. This comprehensive analysis will examine the experimental verification of this one-dimensional crystallization behavior, providing structured data tables, detailed methodological protocols, and visualizations to support pharmaceutical researchers in understanding and applying these findings to formulation development strategies.
Table 1: Fundamental properties of amorphous this compound relevant to its crystallization behavior
| Parameter | Value | Experimental Method | Significance |
|---|---|---|---|
| Glass transition temperature (Tg) | 290 ± 1 K (≈17°C) | Dielectric spectroscopy | Defines the storage temperature range for stability |
| Kinetic fragility index (m) | 86 ± 13 | Dielectric spectroscopy | Classifies as a "fragile" glass former |
| Activation energy for crystallization (Ea) | 115 ± 22 kJ mol⁻¹ | Avrami model fitting | Quantifies temperature dependence of crystallization rate |
| Avrami exponent (n) | 2.0 ± 0.1 | Crystallization kinetics analysis | Indicates one-dimensional growth mechanism |
| Crystallization timescale at Tg + 14K | Hours | Time-dependent dielectric measurements | Guides appropriate storage conditions |
Table 2: Temperature-dependent crystallization kinetics parameters of this compound
| Temperature Condition | Avrami Exponent (n) | Crystallization Mechanism | Nucleation Rate | Crystal Morphology |
|---|---|---|---|---|
| Tg to Tg + 32K | 2.0 ± 0.1 | One-dimensional growth | Time-independent | Needle-like crystallites |
| Tg + 14K | 2.0 ± 0.1 | One-dimensional growth | Time-independent | Needle-like crystallites |
| Above Tg | 2.0 ± 0.1 | One-dimensional growth | Time-independent | Needle-like crystallites |
The quantitative data presented in Tables 1 and 2 provide key insights into this compound's crystallization behavior. The Avrami exponent of approximately 2 consistently observed across temperature conditions provides strong evidence for one-dimensional crystallization, which was visually confirmed as the formation of needle-like crystallites. The fragility index of 86 ± 13 categorizes this compound as a relatively "fragile" glass former, indicating that its molecular mobility increases rapidly as temperature rises above Tg. This fragility has significant implications for storage stability, as the activation energy of 115 ± 22 kJ mol⁻¹ for crystallization indicates substantial temperature sensitivity in the crystallization process [1] [2].
The primary method used to investigate this compound's crystallization kinetics was broadband dielectric spectroscopy, a well-established technique for monitoring molecular mobility and phase transformations in amorphous pharmaceutical systems. The experimental workflow consists of the following standardized steps:
Sample Preparation: this compound powder of medicinal grade is used as received. The amorphous sample is prepared by melting the crystalline material between two electrodes, followed by rapid cooling to below its glass transition temperature to form a uniform glassy film. Sample thickness is carefully controlled to ensure consistent dielectric measurements, typically in the range of 50-100 μm [1].
Dielectric Measurements: The complex permittivity (ε* = ε' - iε'') of the supercooled liquid this compound is measured as a function of frequency (typically from 10⁻¹ to 10⁶ Hz) and temperature (with precise control better than ±0.5K). Measurements are performed at multiple temperatures above Tg (specifically at Tg, Tg+14K, Tg+20K, and Tg+32K) to monitor the crystallization kinetics under different mobility conditions [1] [3].
Data Analysis: The dielectric data are analyzed using the Havriliak-Negami function to characterize the relaxation dynamics. The crystallization process is monitored by tracking the decrease in dielectric strength over time, as the formation of crystalline regions reduces the amount of amorphous material available for dipole reorientation. The crystallization kinetics are quantified by analyzing the time-dependent reduction of the dielectric strength [1].
Several supplementary techniques were employed to validate and complement the dielectric spectroscopy findings:
Differential Scanning Calorimetry (DSC): DSC measurements conducted between 250-450 K at heating/cooling rates of 10 K/min provide independent verification of the glass transition temperature and melting point, serving as quality control checks for the sample [1].
Polarized Optical Microscopy: Direct visualization of crystal morphology confirms the needle-like crystal habit suggested by the Avrami analysis, providing visual correlation with the kinetic parameters derived from dielectric measurements [1] [2].
Experimental Workflow for this compound Crystallization Analysis
This compound Crystallization Mechanism Pathway
The Avrami exponent of approximately 2 observed for this compound's crystallization provides definitive evidence of one-dimensional crystal growth with a time-independent nucleation rate. This exponent value corresponds to a specific crystallization mechanism where pre-existing nuclei grow in one dimension, consistent with the observed formation of needle-like crystallites. This behavior differs from the more common two-dimensional (disk-like) or three-dimensional (spherulitic) crystal growth patterns often observed in amorphous pharmaceuticals, which typically exhibit Avrami exponents of 3 or 4, respectively [1] [2].
The fragility index of 86 ± 13 indicates that this compound is a relatively "fragile" glass former, meaning its molecular mobility increases rapidly as temperature rises above Tg. This fragility has significant implications for storage stability, as small temperature fluctuations above Tg could substantially accelerate crystallization. The activation energy for crystallization of 115 ± 22 kJ mol⁻¹ further quantifies this temperature sensitivity and can be used to predict shelf life under various storage conditions. These parameters collectively explain the unusual stability behavior of amorphous this compound: while it can remain stable for months at specific temperatures above Tg, its crystallization occurs on the timescale of hours at moderate supercooling (Tg + 14K), emphasizing the critical importance of precise temperature control during storage [1] [3].
From a pharmaceutical development perspective, the one-dimensional crystallization mechanism offers both challenges and opportunities. The needle-like crystal morphology may potentially compromise product performance if crystallization occurs during storage, as it could create channels within solid dosage forms affecting dissolution characteristics. However, understanding this specific crystallization behavior also enables more rational formulation strategies to inhibit crystallization, such as the use of specific polymers that preferentially interact with crystal growth sites along the primary growth axis. The temperature-dependent crystallization kinetics quantified in this analysis provide essential data for designing appropriate accelerated stability studies and establishing scientifically justified storage conditions for this compound-containing pharmaceutical products [1] [2].
The experimental verification of this compound's one-dimensional crystallization provides valuable insights for pharmaceutical scientists working with this API. The combination of dielectric spectroscopy data, Avrami kinetics analysis, and morphological observation presents a comprehensive picture of a system that follows predictable crystallization behavior with distinctive needle-like crystal growth. The quantitative parameters summarized in this guide – particularly the Avrami exponent of 2, fragility index of 86, and activation energy of 115 kJ mol⁻¹ – provide critical data for formulation development and stability assessment.
Clinical studies indicate that biclotymol is well-tolerated in the treatment of infectious sore throats. The evidence, summarized in the table below, primarily comes from studies on spray formulations.
| Aspect of Evaluation | Summary of Findings | Supporting Study Details |
|---|---|---|
| Overall Tolerability | Excellent/very good tolerability profile. | Evidence from well-conducted clinical investigations [1]. |
| Efficacy Profile | Majority of patients report "very good" or "good" efficacy; demonstrates analgesic and anti-inflammatory properties [1]. | Associated with a marked antibacterial effect with fast onset and long-lasting action [1]. |
| Common Use Cases | Used as a first-line option for infectious sore throat; effective and safe for both adults and children [2]. | Considered a useful option for uncomplicated sore throats to limit antibiotic use [2]. |
The physical stability and process-induced transformations of this compound are critical for drug development and manufacturing. Key physicochemical and processing data are summarized below.
| Property/Process | Characteristic/Outcome | Experimental Context |
|---|---|---|
| Glass Transition Temperature (Tg) | 20°C [3]. | Identified as a critical point for physical stability, particularly during milling operations [3]. |
| High-Energy Milling | Can induce a "crystal to glass" transformation (amorphization), especially when milled at temperatures well below its Tg (e.g., -25°C) [3]. | Processing condition: Planetary mill; transformation is highly dependent on milling temperature and intensity [3]. |
| Polymorphic Forms | Exists in two crystalline varieties: a stable Form I and a metastable Form II, in a monotropic relationship [3]. | The commercial raw material is the stable anhydrous Form I [3]. |
This compound's therapeutic action in infectious sore throats is multi-targeted. The diagram below synthesizes its proposed mechanism of action based on available preclinical and clinical data.
For researchers developing a comprehensive comparison, here are key points to consider: